molecular formula C7H18Cl2N2O B1377125 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride CAS No. 1423027-18-2

2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride

Cat. No.: B1377125
CAS No.: 1423027-18-2
M. Wt: 217.13 g/mol
InChI Key: VMGALVRHHOQQPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride involves the reaction of piperidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.

    Purification: Techniques such as crystallization or recrystallization to obtain high-purity products.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Water, ethanol, and other polar solvents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and its versatility in scientific research applications. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound in various fields .

Properties

IUPAC Name

2-(piperidin-4-ylamino)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c10-6-5-9-7-1-3-8-4-2-7;;/h7-10H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGALVRHHOQQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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